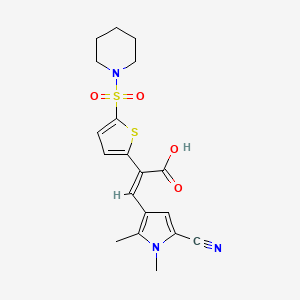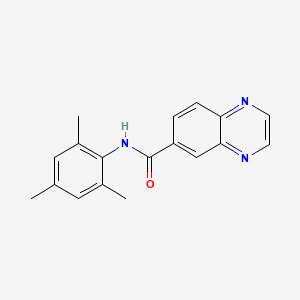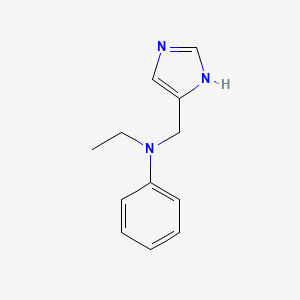
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide, also known as NPS 2143, is a potent and selective antagonist of the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes such as parathyroid hormone secretion, renal tubular calcium reabsorption, and bone metabolism. NPS 2143 has been extensively studied for its potential therapeutic applications in various diseases such as osteoporosis, hyperparathyroidism, and cancer.
作用機序
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 is a potent and selective antagonist of the CaSR. CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes such as parathyroid hormone secretion, renal tubular calcium reabsorption, and bone metabolism. 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 binds to the CaSR and inhibits its activation by calcium ions, resulting in the inhibition of downstream signaling pathways such as the phospholipase C (PLC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and physiological effects:
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to have various biochemical and physiological effects in preclinical models. In osteoporosis, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to increase bone mineral density and reduce bone resorption by inhibiting osteoclast activity. In hyperparathyroidism, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to reduce parathyroid hormone secretion and improve calcium homeostasis by inhibiting parathyroid cell proliferation and reducing intracellular calcium levels. In cancer, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to inhibit cancer cell proliferation and induce cancer cell apoptosis by inhibiting the ERK pathway and the NF-κB pathway.
実験室実験の利点と制限
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity as a CaSR antagonist, which allows for precise and specific modulation of CaSR signaling pathways. Another advantage is its stability and solubility in aqueous solutions, which facilitates its use in cell-based assays and animal studies. One limitation is its potential off-target effects on other G protein-coupled receptors, which may complicate the interpretation of experimental results. Another limitation is its limited bioavailability and pharmacokinetic properties, which may restrict its use in clinical studies.
将来の方向性
There are several future directions for the research and development of 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143. One direction is the optimization of its pharmacokinetic properties and formulation for clinical use. Another direction is the investigation of its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders. Another direction is the elucidation of its molecular mechanisms of action and downstream signaling pathways, which may reveal new targets for drug discovery and development.
合成法
The synthesis of 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 involves several steps starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminophenol with tert-butyloxycarbonyl (Boc) to obtain Boc-4-aminophenol. The second step involves the nitration of 2-chloro-4-nitrophenol with nitric acid to obtain 2-chloro-4-nitro-phenol. The third step involves the coupling of Boc-4-aminophenol with 2-chloro-4-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain Boc-4-(2-chloro-4-nitro-phenoxy)-phenol. The fourth step involves the deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain 4-(2-chloro-4-nitro-phenoxy)-phenol. The fifth step involves the coupling of 4-(2-chloro-4-nitro-phenoxy)-phenol with N-(1-phenylethyl)propionamide using DCC and DMAP to obtain N-(1-phenylethyl)propionamide-4-(2-chloro-4-nitro-phenoxy)-phenol. The final step involves the reduction of the nitro group using iron powder and hydrochloric acid to obtain 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143.
科学的研究の応用
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been extensively studied for its potential therapeutic applications in various diseases such as osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to increase bone mineral density and reduce bone resorption in preclinical models. In hyperparathyroidism, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to reduce parathyroid hormone secretion and improve calcium homeostasis in preclinical models. In cancer, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to inhibit cancer cell proliferation and induce cancer cell apoptosis in preclinical models.
特性
IUPAC Name |
2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15(17-8-4-3-5-9-17)22-21(25)16(2)30-20-11-10-18(14-19(20)24(26)27)31(28,29)23-12-6-7-13-23/h3-5,8-11,14-16H,6-7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXKTJQLRBPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)
![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)